[4-(Dimethylphosphoryl)phenyl]boronic Acid: A Strategic Building Block in Medicinal Chemistry and Advanced Materials
[4-(Dimethylphosphoryl)phenyl]boronic Acid: A Strategic Building Block in Medicinal Chemistry and Advanced Materials
Executive Summary
As drug discovery programs increasingly target complex biological spaces, the physicochemical properties of lead compounds dictate their clinical viability. [4-(Dimethylphosphoryl)phenyl]boronic acid (CAS: 1376932-77-2) has emerged as a highly specialized bifunctional building block. Combining the robust carbon-carbon bond-forming capability of a boronic acid with the unique electronic and steric profile of a dimethylphosphoryl group, this reagent allows medicinal chemists to systematically improve aqueous solubility, metabolic stability, and target binding affinity.
Drawing from extensive application experience in hit-to-lead optimization, this whitepaper provides an in-depth technical analysis of the chemical properties, strategic utility, and validated synthetic protocols associated with this critical reagent.
Chemical Identity & Physicochemical Profiling
The structural architecture of [4-(dimethylphosphoryl)phenyl]boronic acid features a central benzene ring substituted at the para positions with a boronic acid moiety (-B(OH)₂) and a dimethylphosphoryl group (-P(=O)(CH₃)₂).
This dual functionality is highly synergistic: the boronic acid serves as a transient synthetic handle that is consumed during cross-coupling, while the dimethylphosphoryl group is permanently installed into the final molecular architecture. The phosphoryl oxygen acts as a potent, directional hydrogen bond acceptor, while the methyl groups provide a localized lipophilic shield, creating a unique micro-environment that often evades rapid cytochrome P450-mediated metabolism [1].
Quantitative Data Summary
The following table summarizes the core physicochemical parameters of the compound, essential for calculating reaction stoichiometries and predicting downstream ADME (Absorption, Distribution, Metabolism, and Excretion) impacts [2].
| Property | Value |
| Chemical Name | [4-(Dimethylphosphoryl)phenyl]boronic acid |
| CAS Number | 1376932-77-2 |
| Molecular Formula | C₈H₁₂BO₃P |
| Molecular Weight | 197.97 g/mol |
| Monoisotopic Mass | 198.0617 Da |
| InChIKey | RKAQFJAWJNLUCL-UHFFFAOYSA-N |
| SMILES | CP(=O)(C)c1ccc(B(O)O)cc1 |
| H-Bond Donors | 2 (Boronic acid -OH groups) |
| H-Bond Acceptors | 3 (Boronic acid -O, Phosphoryl P=O) |
| Predicted State | Solid (typically an off-white powder) |
The Strategic Role of the Dimethylphosphoryl Group in Drug Design
In my experience optimizing kinase inhibitor libraries, the introduction of a dimethylphosphoryl-aryl vector is rarely an accident; it is a calculated bioisosteric replacement.
Bioisosterism and Solubility Enhancement
Historically, medicinal chemists have relied on amides, sulfonamides, or basic amines to improve the solubility of lipophilic biaryl cores. However, these groups often introduce liabilities, such as susceptibility to hydrolysis or unwanted hERG channel interactions. The dimethylphosphoryl group acts as a metabolically inert bioisostere for amides and sulfonamides. The highly polarized P=O bond significantly lowers the LogD of the parent molecule, driving dramatic improvements in thermodynamic aqueous solubility without introducing a basic center [3].
Target Engagement in Kinase Inhibitors
The tetrahedral geometry of the phosphorus atom projects the methyl groups and the oxygen atom into distinct spatial vectors. In the design of host kinase inhibitors (such as CSNK2 or ALK inhibitors), the phosphoryl oxygen frequently acts as a critical hydrogen bond acceptor, interacting with solvent-exposed lysine residues or structural water molecules at the edge of the ATP-binding pocket [4].
Caption: Hit-to-lead optimization workflow utilizing dimethylphosphoryl bioisosterism.
Synthetic Utility: Suzuki-Miyaura Cross-Coupling
The primary application of [4-(dimethylphosphoryl)phenyl]boronic acid is the installation of the dimethylphosphoryl-phenyl moiety via Palladium-catalyzed Suzuki-Miyaura cross-coupling.
Mechanistic Considerations & Catalyst Selection
A common pitfall when coupling phosphoryl-substituted aryls is catalyst poisoning. The strongly Lewis basic phosphoryl oxygen can coordinate to the active Pd(0) or Pd(II) species, forming stable, off-cycle complexes that stall the catalytic cycle.
Causality in Reagent Selection: To circumvent this, we mandate the use of Palladium catalysts with sterically demanding, strongly coordinating bidentate ligands—such as Pd(dppf)Cl₂ . The large bite angle of the dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand prevents the phosphoryl oxygen from displacing the phosphines, maintaining a high turnover frequency. Furthermore, microwave irradiation is preferred over conventional heating to outcompete the thermal protodeboronation (cleavage of the C-B bond) that can occur with electron-deficient boronic acids.
Caption: Catalytic cycle of Suzuki-Miyaura cross-coupling with phosphoryl boronic acids.
Validated Experimental Protocol
The following protocol is a self-validating system designed to maximize yield while suppressing protodeboronation and homocoupling artifacts.
Microwave-Assisted Suzuki-Miyaura Cross-Coupling
Objective: Coupling of[4-(dimethylphosphoryl)phenyl]boronic acid with a generic aryl/heteroaryl bromide.
Reagents & Stoichiometry:
-
Aryl bromide (1.0 equiv, 1.0 mmol) *[4-(Dimethylphosphoryl)phenyl]boronic acid (1.5 equiv, 1.5 mmol)
-
Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)
-
K₂CO₃ (3.0 equiv, 3.0 mmol, prepared as a 3M aqueous solution)
-
1,4-Dioxane (4.0 mL)
Step-by-Step Methodology:
-
Reaction Assembly: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, charge the aryl bromide, [4-(dimethylphosphoryl)phenyl]boronic acid, and Pd(dppf)Cl₂·CH₂Cl₂.
-
Causality Note: A 1.5x excess of the boronic acid is strictly required. Boronic acids exist in equilibrium with their trimeric anhydrides (boroxines). The excess compensates for both boroxine formation and minor protodeboronation side-reactions.
-
-
Solvent Addition: Add 4.0 mL of anhydrous 1,4-Dioxane, followed by 1.0 mL of 3M aqueous K₂CO₃.
-
Causality Note: The biphasic Dioxane/H₂O system is critical. Water is required to hydrolyze the boronic acid into the highly reactive, electron-rich boronate anion [Ar-B(OH)₃]⁻, which is the actual species that undergoes transmetalation.
-
-
Degassing (Critical Step): Submerge a long needle into the liquid phase and sparge with inert Argon gas for exactly 10 minutes.
-
Causality Note: Dissolved oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) peroxo complexes and promotes the unwanted Glaser-type homocoupling of the boronic acid.
-
-
Microwave Irradiation: Seal the vial with an aluminum crimp cap. Irradiate in a dedicated microwave synthesizer at 110 °C for 25 minutes.
-
Workup & Extraction: Cool the vial to room temperature. Dilute the mixture with Ethyl Acetate (15 mL) and Deionized Water (10 mL). Separate the phases. Extract the aqueous layer with an additional portion of Ethyl Acetate (10 mL).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure. Purify via flash column chromatography.
-
Causality Note: Due to the high polarity of the dimethylphosphoryl group, standard Hexane/Ethyl Acetate gradients often fail to elute the product. A gradient of Dichloromethane (DCM) to 5-10% Methanol in DCM is highly recommended for successful isolation.
-
Handling, Stability, and Storage
Like most arylboronic acids, [4-(dimethylphosphoryl)phenyl]boronic acid is susceptible to atmospheric moisture variations. Upon prolonged exposure to dry air, it undergoes spontaneous dehydration to form a cyclic boroxine trimer. While the boroxine is equally reactive in Suzuki couplings (provided aqueous base is used), it alters the effective molecular weight of the bulk powder.
Storage Standard: Store the compound in a tightly sealed, amber glass container under an inert atmosphere (Argon or Nitrogen) at 2–8 °C. If precise stoichiometric control is required for a highly sensitive reaction, the exact boronic acid/boroxine ratio should be determined via quantitative ¹H-NMR prior to use.
References
-
PubChemLite Database. "RKAQFJAWJNLUCL-UHFFFAOYSA-N - Explore Chemical Properties." Université du Luxembourg. URL: [Link]
- US Patent 9273077B2. "Phosphorus derivatives as kinase inhibitors." Google Patents.
-
ChemRxiv. "Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors." ChemRxiv Preprints. URL: [Link]
